2-{[4-(3,4-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether
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Overview
Description
2-{[4-(3,4-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether is a complex organic compound that features a piperazine ring, a sulfonyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,4-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. The key steps include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Dimethylphenyl Group: This step involves the reaction of the piperazine derivative with 3,4-dimethylphenyl sulfonyl chloride in the presence of a base such as triethylamine.
Ether Formation: The final step involves the reaction of the sulfonylated piperazine with 4-methylphenyl ethyl ether under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,4-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original sulfonyl group.
Scientific Research Applications
2-{[4-(3,4-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(3,4-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, which can modulate the activity of the target protein. The piperazine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-{4-[(3-{[4-(2,3-Dimethylphenyl)-1-piperazinyl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}ethanone: This compound shares a similar piperazine and sulfonyl structure but differs in the substituents on the phenyl ring.
Uniqueness
2-{[4-(3,4-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylphenyl and sulfonyl groups enhances its potential for diverse applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C21H28N2O3S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(2-ethoxy-5-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C21H28N2O3S/c1-5-26-20-9-6-16(2)14-21(20)27(24,25)23-12-10-22(11-13-23)19-8-7-17(3)18(4)15-19/h6-9,14-15H,5,10-13H2,1-4H3 |
InChI Key |
KDVHGLZLZXPEFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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